(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide
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Overview
Description
The compound (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE is a complex organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a bromo-substituted phenoxy group, an acetamido group, and a dimethoxyphenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the bromo-substituted phenoxy acetamide. This can be achieved through the reaction of 2-bromo-4-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2,5-dimethoxyaniline to form the final product under controlled conditions, such as refluxing in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The bromo group in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving phenoxy and acetamido groups.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to these similar compounds, (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,5-DIMETHOXYPHENYL)BUTANAMIDE features a more complex structure with additional functional groups, which may confer unique properties and potential applications. The presence of the bromo and dimethoxy groups, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable subject for further research.
Properties
Molecular Formula |
C21H24BrN3O5 |
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Molecular Weight |
478.3 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(2,5-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C21H24BrN3O5/c1-13-5-7-18(16(22)9-13)30-12-21(27)25-24-14(2)10-20(26)23-17-11-15(28-3)6-8-19(17)29-4/h5-9,11H,10,12H2,1-4H3,(H,23,26)(H,25,27)/b24-14+ |
InChI Key |
AZLOSMZFGOCHNZ-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C=CC(=C2)OC)OC)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C=CC(=C2)OC)OC)Br |
Origin of Product |
United States |
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